molecular formula C5H4BClFNO2 B578514 (5-Chloro-6-fluoropyridin-3-YL)boronic acid CAS No. 1366482-32-7

(5-Chloro-6-fluoropyridin-3-YL)boronic acid

Cat. No. B578514
M. Wt: 175.35
InChI Key: YYFMQBOVWLWZQO-UHFFFAOYSA-N
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Description

The compound “(5-Chloro-6-fluoropyridin-3-YL)boronic acid” is a type of boronic acid that contains a pyridine ring with chlorine and fluorine substituents .


Synthesis Analysis

Boronic acids, including “(5-Chloro-6-fluoropyridin-3-YL)boronic acid”, are commonly used as building blocks and synthetic intermediates . They are involved in various chemical reactions, including the Suzuki-Miyaura coupling reactions .


Molecular Structure Analysis

The molecular formula of “(5-Chloro-6-fluoropyridin-3-YL)boronic acid” is C5H4BClFNO2 . The compound has a molecular weight of 175.35 g/mol . The InChIKey of the compound is YYFMQBOVWLWZQO-UHFFFAOYSA-N .


Chemical Reactions Analysis

Boronic acids, such as “(5-Chloro-6-fluoropyridin-3-YL)boronic acid”, are involved in various chemical reactions. For example, they are used in the synthesis of halohydroxypyridines by hydroxydeboronation with basic hydrogen peroxide .


Physical And Chemical Properties Analysis

The compound “(5-Chloro-6-fluoropyridin-3-YL)boronic acid” has a molecular weight of 175.35 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 175.0007644 g/mol . The topological polar surface area of the compound is 53.4 Ų .

Scientific Research Applications

  • Chemical Synthesis

    • “(5-Chloro-6-fluoropyridin-3-YL)boronic acid” is a type of boronic acid, which are commonly used in organic synthesis . They are particularly useful in Suzuki reactions, a type of palladium-catalyzed cross coupling reaction, which is used to form carbon-carbon bonds .
    • This compound has a molecular weight of 175.35 and its linear formula is C5H4BClFNO2 .
    • It is typically stored in an inert atmosphere at temperatures between 2-8°C .
  • Pharmaceutical Research

    • Boronic acids, including “(5-Chloro-6-fluoropyridin-3-YL)boronic acid”, are often used as pharmaceutical intermediates . They can be used in the synthesis of various pharmaceutical compounds.
  • Chemical Synthesis

    • “(5-Chloro-6-fluoropyridin-3-YL)boronic acid” is a type of boronic acid, which are commonly used in organic synthesis . They are particularly useful in Suzuki reactions, a type of palladium-catalyzed cross coupling reaction, which is used to form carbon-carbon bonds.
    • This compound has a molecular weight of 175.35 and its linear formula is C5H4BClFNO2 .
    • It is typically stored in an inert atmosphere at temperatures between 2-8°C .
  • Chemical Synthesis

    • “(5-Chloro-6-fluoropyridin-3-YL)boronic acid” is a type of boronic acid, which are commonly used in organic synthesis . They are particularly useful in Suzuki reactions, a type of palladium-catalyzed cross coupling reaction, which is used to form carbon-carbon bonds.
    • This compound has a molecular weight of 175.35 and its linear formula is C5H4BClFNO2 .
    • It is typically stored in an inert atmosphere at temperatures between 2-8°C .

Safety And Hazards

The compound “(5-Chloro-6-fluoropyridin-3-YL)boronic acid” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear suitable protective clothing, gloves, and eye protection when handling this compound .

Future Directions

Boronic acids, including “(5-Chloro-6-fluoropyridin-3-YL)boronic acid”, have shown promise in various areas of medicinal chemistry . They have been used to prepare biologically significant compounds, such as 3-arylcoumarins . The introduction of a boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . Therefore, the study of boronic acids, including “(5-Chloro-6-fluoropyridin-3-YL)boronic acid”, is expected to continue and potentially lead to the development of new drugs in the future .

properties

IUPAC Name

(5-chloro-6-fluoropyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BClFNO2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYFMQBOVWLWZQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)F)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50745353
Record name (5-Chloro-6-fluoropyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chloro-6-fluoropyridin-3-YL)boronic acid

CAS RN

1366482-32-7
Record name (5-Chloro-6-fluoropyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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